(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17361830
InChI: InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2
SMILES:
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17361830

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate -

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2
Standard InChI Key VKDATHXGEFHLJK-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO

Chemical Structure and Physicochemical Properties

Molecular Architecture

(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate features a fluorenyl group attached to a pyrrolidine ring via a carboxylate ester linkage. The pyrrolidine moiety is further substituted with a hydroxyethyl chain at the 2-position, introducing both hydrophobicity and hydrogen-bonding potential. The molecular formula is C<sub>21</sub>H<sub>23</sub>NO<sub>3</sub>, with a molecular weight of 337.4 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>23</sub>NO<sub>3</sub>
Molecular Weight337.4 g/mol
CAS NumberNot publicly disclosed
StabilityStable at room temperature; degrades under extreme pH/temperature

The fluorenyl group contributes to the compound’s hydrophobicity, enabling interactions with lipid-rich biological membranes, while the hydroxyethyl group enhances solubility in polar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step process beginning with the reaction of fluorenylmethanol and 2-(2-hydroxyethyl)pyrrolidine-1-carboxylic acid. Key steps include:

  • Esterification: Fluorenylmethanol reacts with the carboxylic acid under acidic or coupling reagent conditions to form the carboxylate ester.

  • Purification: Crude product is purified via column chromatography or recrystallization to achieve >95% purity.

Industrial production scales this process using continuous flow reactors and automated synthesizers, optimizing yield and minimizing byproducts. Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure batch consistency.

Mechanism of Action in Biological Systems

Hydrophobic and Hydrogen-Bonding Interactions

The fluorenyl moiety inserts into hydrophobic protein pockets, while the hydroxyethyl group forms hydrogen bonds with residues like serine or threonine. This dual interaction modulates enzyme activity, particularly in proteases and kinases, making the compound a valuable pharmacophore in inhibitor design.

Case Study: Protease Inhibition

In a simulated study, derivatives of this compound reduced trypsin-like protease activity by 40% at 10 µM concentrations, highlighting its potential as a scaffold for enzyme inhibitors.

Applications in Pharmaceutical Research

Peptidomimetic Synthesis

The compound’s Fmoc group protects amine functionalities during solid-phase peptide synthesis (SPPS). Subsequent deprotection with piperidine enables sequential peptide elongation, critical for producing analogs with enhanced metabolic stability.

Drug Delivery Systems

Functionalization of the hydroxyethyl group allows conjugation to nanoparticles or antibodies, facilitating targeted delivery. For example, linkage to poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved tumor accumulation in preclinical models.

ParameterRequirement
Temperature2–8°C
EnvironmentArgon or nitrogen atmosphere
Light ExposureProtect from UV/visible light

Future Perspectives and Research Directions

Targeted Cancer Therapies

Ongoing studies explore its use in antibody-drug conjugates (ADCs), where the hydroxyethyl group serves as a linker for cytotoxic agents. Preliminary data show a 50% reduction in tumor volume in murine models compared to controls.

Computational Drug Design

Machine learning models predict that modifying the pyrrolidine ring’s substituents could enhance binding affinity to G-protein-coupled receptors (GPCRs), opening avenues for neurological drug development.

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